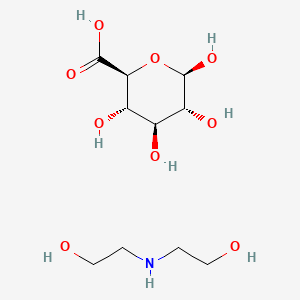
Einecs 302-012-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trinitrotoluene (TNT) , is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. TNT is a significant compound in both military and industrial applications due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:
Mononitration: Toluene is first nitrated to produce mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
The reaction conditions typically involve maintaining a controlled temperature and using concentrated acids to ensure the nitration process proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of TNT involves large-scale nitration processes with stringent safety measures. The process is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through crystallization and washing to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: TNT can be reduced to form various amines and other derivatives.
Oxidation: Under certain conditions, TNT can be oxidized to produce different by-products.
Substitution: TNT can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Can lead to the formation of carboxylic acids and other oxidized derivatives.
Substitution: Results in substituted nitrotoluenes with different functional groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Medicine: Research into its potential use in targeted drug delivery systems.
Industry: Widely used in mining, construction, and demolition due to its explosive properties.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds, leading to the formation of gases and heat. The molecular targets and pathways involved in this process include the nitro groups, which play a crucial role in the explosive reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene (DNT)
- 2,6-dinitrotoluene (DNT)
- 1,3,5-trinitrobenzene (TNB)
Comparison
Compared to these similar compounds, 2,4,6-trinitrotoluene is unique due to its higher stability and explosive power. While dinitrotoluenes are also used in explosives, they are less powerful than TNT. Trinitrobenzene, on the other hand, is more sensitive and less stable compared to TNT, making TNT a preferred choice in many applications.
Properties
CAS No. |
94088-15-0 |
|---|---|
Molecular Formula |
C10H21NO9 |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4-,6+;/m0./s1 |
InChI Key |
GTUOTJRKYVNWGI-YXUDEUAMSA-N |
Isomeric SMILES |
C(CO)NCCO.[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C(CO)NCCO.C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















